Methyl 2-methyl-5-thiazolepropanoate
Description
Methyl 2-methyl-5-thiazolepropanoate is a heterocyclic ester featuring a thiazole ring substituted with a methyl group at the 2-position and a propanoate methyl ester side chain at the 5-position. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their role in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 3-(2-methyl-1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C8H11NO2S/c1-6-9-5-7(12-6)3-4-8(10)11-2/h5H,3-4H2,1-2H3 |
InChI Key |
MKHADDBVHPNTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 2-methyl-5-thiazolepropanoate with thiazole-containing analogs from peer-reviewed literature and pharmacopeial sources. Key differences in substituents, ester groups, and synthesis methods are highlighted.
Key Structural and Functional Insights
- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 8a) enhance electrophilic reactivity, whereas electron-donating groups (e.g., methyl in the target compound) stabilize the thiazole ring .
Ester Group Influence :
- Chain Length and Functionalization: Propanoate chains (C3) balance lipophilicity and solubility, whereas pentanoate chains (C5, Compound 25) may enhance membrane permeability but reduce aqueous solubility . Thioether linkages (e.g., Compound 8a) improve oxidative stability and enable conjugation with phenolic moieties .
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